

environmental fate and transport of o,p'-DDT

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An In-depth Technical Guide on the Environmental Fate and Transport of o,p'-DDT

Introduction

Dichlorodiphenyltrichloroethane (DDT) is a synthetic organochlorine insecticide that was widely used globally for agriculture and vector control after World War II.[1][2] Technical-grade DDT is a mixture of several isomers, with p,p'-DDT being the most abundant and active ingredient (65–80%).[3][4] The **o,p'-DDT** isomer is a significant component, typically comprising 15–21% of the technical mixture.[3] Although its use has been banned or restricted in many countries since the 1970s due to its persistence, bioaccumulation, and adverse ecological effects, DDT and its metabolites remain ubiquitous environmental contaminants. This guide provides a detailed examination of the environmental fate and transport of **o,p'-DDT**, focusing on its physicochemical properties, partitioning behavior, degradation pathways, and bioaccumulation potential.

Physicochemical Properties

The environmental behavior of **o,p'-DDT** is largely dictated by its physicochemical properties. It is characterized by low aqueous solubility, high lipophilicity, and semi-volatility, which together contribute to its persistence and long-range transport potential.

Table 1: Physicochemical Properties of o,p'-DDT



Property	Value	Refere
Chemical Formula	C14H9Cl5	
Molecular Weight	354.49 g/mol	
Melting Point	74-76 °C	
Water Solubility	85 μg/L at 25 °C	_
Vapor Pressure	1.35×10^{-6} mmHg at $25 ^{\circ}\text{C}$	-
Henry's Law Constant	8.3×10^{-6} atm-m³/mol at 25°C	_
Log Octanol-Water Partition Coefficient (Log Kow)	6.79	_

Environmental Fate and Transport Processes

The journey of **o,p'-DDT** through the environment is a complex interplay of partitioning, transport, and transformation processes.

Partitioning and Transport

Soil and Sediment Sorption Due to its hydrophobic nature and high octanol-water partition coefficient (Log Kow), **o,p'-DDT** strongly adsorbs to soil organic matter and sediments. This strong sorption limits its mobility in soil and reduces the likelihood of leaching into groundwater. Consequently, soils and sediments act as major environmental sinks and long-term reservoirs for DDT residues. The organic carbon partition coefficient (Koc) is a key parameter indicating this strong adsorption.

Volatilization and Atmospheric Transport Despite its low vapor pressure, **o,p'-DDT** can volatilize from soil and water surfaces. This process is influenced by factors such as temperature, soil moisture, and air currents. Once in the atmosphere, DDT can be transported over long distances, a phenomenon known as "global distillation," leading to its deposition in remote regions like the Arctic, far from its original sources. In the atmosphere, DDT exists in both the gas phase and adsorbed to particulate matter, which influences its transport and deposition (wet and dry).



Degradation Processes

The transformation of **o,p'-DDT** in the environment is generally slow, contributing to its persistence. Degradation occurs primarily through microbial and photochemical pathways.

Biodegradation Microbial action is a significant pathway for DDT degradation. The primary metabolites are o,p'-DDD (1,1-dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethane) and o,p'-DDE (1,1-dichloro-2-(o-chlorophenyl)-2-(p-chlorophenyl)ethylene).

- Anaerobic Conditions: In anaerobic environments, such as flooded soils and sediments, reductive dechlorination is the dominant process, converting o,p'-DDT to o,p'-DDD.
- Aerobic Conditions: Under aerobic conditions, dehydrochlorination occurs, leading to the formation of o,p'-DDE. While many microorganisms can co-metabolize DDT, none are known to use it as a sole carbon and energy source. Complete mineralization to carbon dioxide and water is an extremely slow process.

Photodegradation Photodegradation of DDT can occur on soil surfaces and in the upper layers of water bodies when exposed to sunlight. However, direct photolysis in aquatic systems is very slow, with estimated half-lives exceeding 150 years. The effectiveness of this process is limited by the penetration of UV radiation into the water column and soil matrix.

Hydrolysis Hydrolysis is not considered a significant degradation pathway for DDT and its metabolites under typical environmental pH conditions.

Bioaccumulation and Biomagnification

The high lipophilicity of **o,p'-DDT** (indicated by its high Log Kow) causes it to readily accumulate in the fatty tissues of living organisms, a process known as bioaccumulation. As DDT moves up the food chain, its concentration increases at each successive trophic level, a phenomenon called biomagnification. This leads to particularly high concentrations in apex predators, such as predatory birds and marine mammals, where it can cause toxic effects, including reproductive impairment.

Quantitative Data Summary

Table 2: Partitioning Coefficients for DDT Isomers and Metabolites



Compound	Log Kow	Log Koc	Reference
o,p'-DDT	6.79	~5.38 (estimated)	
p,p'-DDT	6.91	5.18 - 5.38	
p,p'-DDE	6.51	4.70	
p,p'-DDD	6.02	5.18	

Note: Koc for **o,p'-DDT** is estimated based on its structural similarity to p,p'-DDT. A specific measured value was not found in the provided search results.

Table 3: Environmental Half-Life of DDT

Medium	Half-Life Range	Conditions	Reference
Soil (Temperate)	837 to 6,087 days (2.3 to 16.7 years)	Field studies	
Soil (Tropical)	22 to 327 days	Field studies	
Aquatic Environment	~150 years	Estimated	
Sediment	2 to 25 years	Varies with conditions	

Note: Data primarily refers to total DDT or p,p'-DDT, as isomer-specific field studies are less common. However, the persistence of **o,p'-DDT** is expected to be within a similar range.

Experimental Protocols Soil Sorption (Batch Equilibrium) Protocol

This method is used to determine the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) of **o,p'-DDT**.

• Soil Preparation: Select and characterize multiple soil types with varying organic carbon content, pH, and texture. Air-dry and sieve the soils (e.g., <2 mm).



- Solution Preparation: Prepare a stock solution of **o,p'-DDT** in a water-miscible solvent (e.g., methanol). Create a series of aqueous solutions of known concentrations by spiking a background electrolyte solution (e.g., 0.01 M CaCl₂) with the stock solution. The solvent concentration should be kept low (<0.1%) to avoid co-solvent effects.
- Equilibration: Add a known mass of soil to vials containing the **o,p'-DDT** solutions at a specific soil-to-solution ratio (e.g., 1:5). Include control samples without soil (to check for sorption to vial walls) and without **o,p'-DDT** (blanks).
- Agitation: Shake the vials on a mechanical shaker at a constant temperature (e.g., 25 °C) for a predetermined equilibration time (e.g., 24-48 hours), which should be established in preliminary kinetic experiments.
- Phase Separation: Centrifuge the samples at high speed to separate the solid (soil) and liquid (aqueous) phases.
- Analysis: Carefully collect an aliquot of the supernatant. Extract both the aqueous and soil
 phases with an appropriate organic solvent (e.g., hexane/acetone). Analyze the extracts for
 o,p'-DDT concentration using Gas Chromatography with an Electron Capture Detector (GC-ECD) or Gas Chromatography-Mass Spectrometry (GC-MS).

Calculation:

- Calculate the amount of o,p'-DDT sorbed to the soil by subtracting the aqueous phase concentration at equilibrium from the initial concentration.
- The soil sorption coefficient (Kd) is calculated as the ratio of the concentration in soil (Cs) to the concentration in water (Cw) at equilibrium.
- The organic carbon partition coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon (foc) in the soil (Koc = Kd / foc).

Anaerobic Biodegradation Protocol

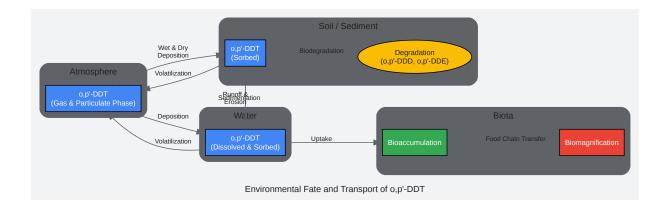
This protocol is designed to assess the transformation of **o,p'-DDT** to o,p'-DDD in an anoxic environment.



- Microcosm Setup: Collect sediment and water from an uncontaminated site. In an anaerobic glovebox, place a known amount of sediment and site water into replicate serum bottles to create a slurry.
- Spiking: Spike the microcosms with a known concentration of o,p'-DDT dissolved in a
 minimal amount of a carrier solvent. Include sterile (autoclaved or chemically treated)
 controls to distinguish between biotic and abiotic degradation, and unspiked controls to
 monitor background levels.
- Incubation: Seal the bottles and purge the headspace with an inert gas (e.g., N₂/CO₂ mixture) to ensure anaerobic conditions. Incubate the microcosms in the dark at a constant temperature.
- Sampling: At specified time intervals (e.g., 0, 7, 14, 28, 56 days), sacrifice replicate bottles from both active and sterile sets.
- Extraction: Extract the entire content (slurry) of each bottle using a suitable solvent system (e.g., via Soxhlet or pressurized liquid extraction). The extract may require a cleanup step (e.g., using silica gel or Florisil) to remove interfering compounds.
- Analysis: Analyze the extracts by GC-ECD or GC-MS to quantify the concentrations of the parent compound (o,p'-DDT) and its expected transformation product (o,p'-DDD).
- Data Interpretation: Plot the concentration of **o,p'-DDT** over time. Calculate the degradation rate and half-life by fitting the data to an appropriate kinetic model (e.g., first-order). The appearance of o,p'-DDD in the active microcosms, with minimal formation in the sterile controls, confirms anaerobic biodegradation.

Visualizations

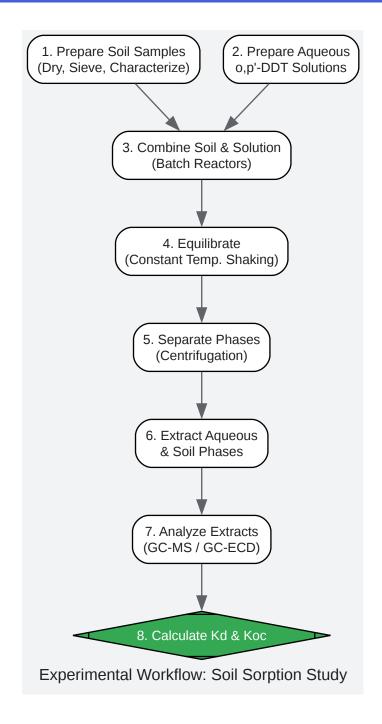




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Caption: Environmental pathways of **o,p'-DDT**, including transport and fate processes.

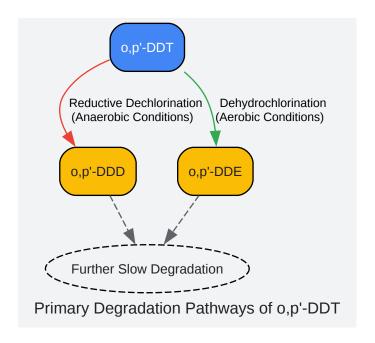




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Caption: Workflow for a batch equilibrium soil sorption experiment.





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